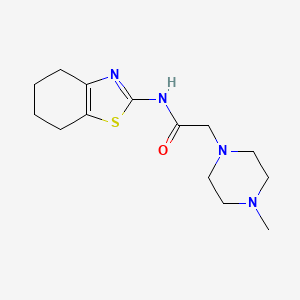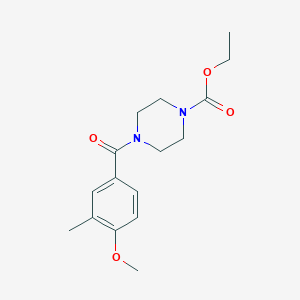![molecular formula C19H31NO B4878113 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine](/img/structure/B4878113.png)
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine
Descripción general
Descripción
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine, also known as PB22, is a synthetic cannabinoid that has gained popularity in recent years due to its potential medical applications. PB22 is a potent agonist of the cannabinoid receptors, which are responsible for a wide range of physiological and psychological effects. In
Aplicaciones Científicas De Investigación
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine has been the subject of numerous scientific studies due to its potential medical applications. One of the most promising areas of research is in the treatment of chronic pain. 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine has been shown to be a potent analgesic in animal models, and may be effective in treating pain in humans. Other potential applications for 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine include the treatment of anxiety, depression, and nausea.
Mecanismo De Acción
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are found throughout the body and are responsible for a wide range of physiological and psychological effects. When 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine binds to these receptors, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the cannabinoid receptors is responsible for the analgesic, anxiolytic, and anti-inflammatory effects of 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine.
Biochemical and Physiological Effects:
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine has been shown to have a wide range of biochemical and physiological effects. In animal studies, 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine has been shown to reduce pain sensitivity, decrease anxiety and depression-like behaviors, and reduce inflammation. 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine has also been shown to have anti-tumor effects in some animal models. However, more research is needed to fully understand the biochemical and physiological effects of 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine is also highly potent, meaning that small amounts can produce significant effects. However, 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine also has several limitations for laboratory experiments. It is highly lipophilic, meaning that it can be difficult to dissolve in aqueous solutions. 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine is also highly unstable, meaning that it can degrade over time and produce unreliable results.
Direcciones Futuras
There are several potential future directions for research on 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine. One area of research is in the development of more stable analogs of 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine that can be used in laboratory experiments. Another area of research is in the development of more specific agonists of the cannabinoid receptors that can produce more targeted effects. Finally, more research is needed to fully understand the long-term effects of 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine on the body and its potential for medical applications.
Propiedades
IUPAC Name |
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-19(2,3)17-9-11-18(12-10-17)21-16-8-4-5-13-20-14-6-7-15-20/h9-12H,4-8,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSJQGYJDMGLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4878039.png)
![3,6-dimethyl-4-[(2-methyl-1-piperidinyl)carbonyl]isoxazolo[5,4-b]pyridine](/img/structure/B4878046.png)


![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4878076.png)
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4878077.png)


![1-(2,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4878094.png)

![5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol](/img/structure/B4878108.png)
![N-butyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4878110.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4878117.png)
![4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4878122.png)